

# In-Depth Technical Guide: MC 1046 (GPI-1046)

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## Compound of Interest

Compound Name: MC 1046  
Cat. No.: B10800415

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InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N<sup>[1]</sup>

## Executive Summary

**MC 1046**, also known as GPI-1046, is a non-immunosuppressive immunophilin ligand with potent neurotrophic properties. It is an analog of FK506 and binds to the FK506 binding protein-12 (FKBP-12).<sup>[2][3][4]</sup> Extensive preclinical research has demonstrated its potential in promoting nerve regeneration, protecting neurons from various insults, and restoring function in animal models of neurodegenerative diseases. This document provides a comprehensive overview of the available technical data on **MC 1046**, including its effects on neuronal growth, its mechanism of action, and detailed experimental protocols from key studies.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>28</sub> N <sub>2</sub> O <sub>4</sub>	[5]
Molecular Weight	360.447 g/mol	[5]
CAS Number	186452-09-5	[6][7]
Boiling Point	501.5±60.0 °C at 760 mmHg	[5]
Density	1.1±0.1 g/cm <sup>3</sup>	[5]
Flash Point	257.1±32.9 °C	[5]

## Biological Activity and Quantitative Data

**MC 1046** has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

### In Vitro Neurotrophic Activity

Assay	Model	Concentration	Effect	Reference
Neurite Outgrowth	Chicken Sensory Neuronal Cultures	1 pM	Significant enhancement of neurite outgrowth	[2]
Neurite Outgrowth	Chicken Sensory Neuronal Cultures	1-10 nM	Maximal stimulation, comparable to nerve growth factor	[2]
Neurite Protection	gp120-induced Dorsal Root Ganglion (DRG) neurons	1-1000 nM	Dose-dependent protection of neurites from damage	[7]

### In Vivo Efficacy in Neurodegeneration Models

Model	Animal	Treatment	Key Findings	Reference
Parkinson's Disease (MPTP model)	Mice	4 mg/kg, s.c.	More than doubles the number of spared striatal TH-positive processes	[2]
Parkinson's Disease (6-OHDA model)	Rats	Not specified	Pronounced increase in striatal TH-positive fiber density	[2]
Amyotrophic Lateral Sclerosis (ALS)	Mice	50 mg/kg, p.o., twice daily	Increased average survival by ~12% (26 days); significantly increased GLT1 protein levels	[7]
Ethanol Intake	Alcohol-preferring rats	20 mg/kg	~70% reduction in ethanol intake; upregulated GLT1 levels in the NAc-core and PFC	[7]

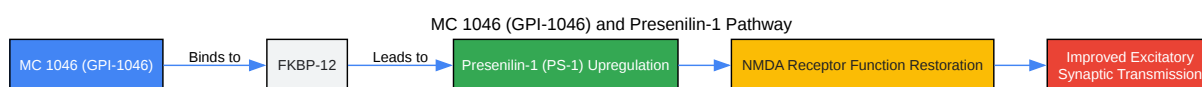
## Mechanism of Action & Signaling Pathways

**MC 1046** exerts its neurotrophic effects through multiple mechanisms. While the complete picture is still under investigation, key pathways have been identified. The primary mechanism involves binding to FKBP-12, a cytosolic immunophilin. Unlike FK506, this binding does not lead to immunosuppression.[2]

One identified pathway involves the upregulation of presenilin-1 (PS-1), which in turn restores NMDA receptor-mediated synaptic transmission.[8] This suggests a role for **MC 1046** in modulating synaptic plasticity and neuronal communication.

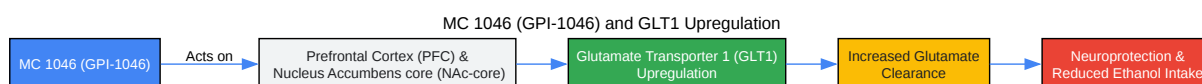
Another significant mechanism is the upregulation of the glutamate transporter 1 (GLT1).[7] This action is particularly relevant in conditions associated with glutamate excitotoxicity, such as amyotrophic lateral sclerosis (ALS) and alcohol dependence.

Below are diagrams illustrating these proposed signaling pathways.



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### **MC 1046 (GPI-1046) and Presenilin-1 Pathway**



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### **MC 1046 (GPI-1046) and GLT1 Upregulation**

## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

## Neurite Outgrowth Assay in Chicken Sensory Neuronal Cultures

- Model: Chicken sensory ganglia.
- Procedure:

- Sensory neuronal cultures are prepared from chicken embryos.
  - Increasing concentrations of GPI-1046 are added to the cultures in the absence of exogenously added growth factors.
  - Neurite outgrowth is quantified at 48 hours post-treatment. The number of neurites with a length greater than the diameter of the explant is counted.
- Source:[2]

## MPTP-Induced Parkinson's Disease Model in Mice

- Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice.
- Procedure:
  - MPTP is administered to mice to induce destruction of dopamine neurons.
  - GPI-1046 is administered concurrently with MPTP at various doses (e.g., 4 mg/kg).
  - The density of tyrosine hydroxylase (TH)-positive striatal axonal processes is quantified to assess the protective effect of GPI-1046.
- Source:[2]

## 6-OHDA-Induced Parkinson's Disease Model in Rats

- Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.
- Procedure:
  - 6-OHDA is injected intranigrally to produce depletion of TH immunoreactive fibers in the striatum.
  - GPI-1046 treatment is initiated at various time points post-lesion (e.g., 1 hour, 1 week, or 1 month).
  - Striatal TH-positive fiber density is measured to assess regenerative sprouting.

- Rotational abnormality is measured following amphetamine administration to assess functional recovery.
- Source:[2]

## Assessment of Ethanol Intake in Alcohol-Preferring Rats

- Model: Alcohol-preferring rats.
- Procedure:
  - Rats are administered GPI-1046 at specified doses (e.g., 20 mg/kg).
  - Ethanol intake is measured to determine the effect of the compound.
  - Levels of GLT1 in the prefrontal cortex (PFC) and nucleus accumbens core (NAc-core) are quantified to correlate with behavioral changes.
- Source:[7]

## Conclusion

**MC 1046** (GPI-1046) is a promising neurotrophic agent with a well-documented profile of activity in various preclinical models of neurological disorders. Its non-immunosuppressive nature makes it a particularly attractive candidate for chronic therapeutic intervention. The mechanisms of action, involving the upregulation of presenilin-1 and glutamate transporter 1, provide a solid foundation for its observed neuroprotective and regenerative effects. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of neurodegenerative diseases and other neurological conditions.

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